N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Compounds related to pyrrole derivatives have been studied for their potential as inhibitors of glycolic acid oxidase (GAO), suggesting applications in managing conditions related to excessive oxalate production, such as certain types of kidney stones. For instance, a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives showed significant inhibition of GAO, indicating their potential utility in medical research and treatment strategies for reducing urinary oxalate levels (Rooney et al., 1983).
N-Arylation Catalysts
Research on the N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature highlighted the role of similar compounds as catalysts. This process demonstrates the chemical's potential in facilitating complex organic syntheses, thus contributing to pharmaceutical and material science developments (Bhunia, De, & Ma, 2022).
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on thiophene derivatives has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The incorporation of similar chemical structures improves the power conversion efficiency of the devices by facilitating electron extraction and reducing recombination at the active layer/cathode interface. This suggests potential applications in the enhancement of renewable energy technologies (Hu et al., 2015).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve looking at potential future research directions, such as new synthesis methods, applications, or areas of study.
properties
IUPAC Name |
N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-21-8-4-7-15(21)16(22-9-2-3-10-22)13-20-18(24)17(23)19-12-14-6-5-11-25-14/h4-8,11,16H,2-3,9-10,12-13H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPKATQTRFZMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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